MFCD18318120
Description
Such compounds are frequently investigated for their pharmacological properties, including enzyme inhibition or receptor modulation, but without direct evidence, this remains speculative.
Properties
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-4-10(8-11)13-9-12(15(19)20)6-7-16-13/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOSKOYFKUWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688042 | |
| Record name | 2-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-27-4 | |
| Record name | 2-[3-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318120 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: MFCD18318120 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
MFCD18318120 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
MFCD18318120 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing a comprehensive understanding of this compound’s distinct properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities: CAS 918538-05-3 shares the closest structural resemblance to this compound, with identical molecular formulas (C₆H₃Cl₂N₃) and a fused pyrrolo-triazine backbone. Both compounds exhibit low aqueous solubility (Log S ≈ -2.5), limiting their utility in aqueous-based applications . CAS 1022150-11-3 diverges significantly, featuring a larger molecular framework (C₂₇H₃₀N₆O₃) with pyrazole and amide groups.
Functional Differences :
- CAS 1761-61-1 (a brominated benzoate derivative) contrasts sharply with this compound in both structure and reactivity. Its bromo and benzoate groups make it more reactive in electrophilic substitution reactions, whereas this compound’s chloro-triazine groups favor nucleophilic aromatic substitution .
Synthetic Complexity :
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